benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129297 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893340-47-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1893340-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Ring-Opening of Proline Derivatives
A common approach utilizes (S)-proline as a chiral pool starting material. tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 199174-24-8) serves as a precursor, with documented synthesis via:
- Boc protection of proline followed by reduction of the carboxylic acid to hydroxymethyl using LiAlH4.
- Oxidation-reduction sequences to install the hydroxymethyl group while retaining stereochemistry.
- Dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid (10 mmol) in THF.
- Add LiAlH4 (12 mmol) at 0°C, stir for 4 h.
- Quench with Na2SO4·10H2O, filter, and concentrate.
- Purify by silica chromatography (PE/EtOAc 3:1).
Yield: 82–89%, purity >97% (HPLC).
Fluorination Strategies
Deoxyfluorination of Tertiary Alcohols
The hydroxymethyl group is converted to a fluoride via Deoxo-Fluor or DAST :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Deoxo-Fluor | DCM | -20→25 | 12 | 74 |
| DAST | Toluene | 80 | 6 | 68 |
Critical Parameters :
- Excess reagent (1.5–2 eq) to minimize elimination byproducts.
- Anhydrous conditions to prevent hydrolysis.
Electrophilic Fluorination
Alternative methods employ N-fluorobenzenesulfonimide (NFSI) for radical or ionic fluorination, though yields are lower (45–52%).
Cbz Protection and Final Assembly
Benzyl Chloroformate Coupling
The amine is protected using benzyl chloroformate under Schotten-Baumann conditions:
- Dissolve pyrrolidine (10 mmol) in THF/H2O (3:1).
- Add K2CO3 (15 mmol) and Cbz-Cl (10.5 mmol) at 0°C.
- Stir overnight, extract with EtOAc, dry (Na2SO4), and concentrate.
Yield: 85–91%, purity 97% (GC-MS).
Analytical Characterization
Spectroscopic Data
Chiral HPLC Validation
Chiralpak AD-H column (4.6×250 mm), hexane/i-PrOH 90:10, flow 1 mL/min. Retention time: 8.2 min (ee >99%).
Industrial-Scale Considerations
- Cost Analysis : DAST ($12/g) vs. Deoxo-Fluor ($18/g) for fluorination.
- Safety : DAST reactions require strict temp control (<30°C) to prevent HF release.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16FNO3
- Molecular Weight : 253.27 g/mol
- Purity : Typically ≥ 97%
- Structure : The compound features a pyrrolidine backbone with a fluorine atom and a hydroxymethyl group, which contribute to its biological activity and reactivity.
Medicinal Chemistry
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has shown promise in the development of novel pharmaceuticals due to its unique structural attributes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. The incorporation of a fluorine atom is known to enhance metabolic stability and bioactivity, making it a candidate for further exploration in antiviral drug design.
Neuroprotective Effects
Research suggests that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The hydroxymethyl group may play a crucial role in modulating neuronal signaling pathways.
Synthetic Methodologies
This compound serves as an important building block in organic synthesis.
Asymmetric Synthesis
The compound can be utilized in asymmetric synthesis processes, allowing for the creation of enantiomerically pure products. Its chiral center is advantageous for synthesizing other biologically active molecules.
Reagent in Organic Reactions
This compound acts as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to participate in such reactions makes it valuable for synthesizing complex organic structures.
Case Study 1: Antiviral Compound Development
In a study focused on developing antiviral agents, researchers synthesized a series of pyrrolidine derivatives, including this compound. The results demonstrated significant antiviral activity against specific viral strains, highlighting the compound's potential as a lead structure for further drug development.
Case Study 2: Neuroprotective Properties
Another investigation examined the neuroprotective properties of this compound in cellular models of neurodegeneration. The findings suggested that it could mitigate oxidative stress-induced damage to neurons, indicating its therapeutic potential for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
- Stereochemical Impact : The (S)-configuration at C3 in the target compound ensures high enantiomeric purity, critical for chiral drug development. In contrast, cis/trans isomers (e.g., CAS 2454490-63-0) exhibit distinct physicochemical behaviors .
- Fluorine Effects: Fluorination at C3 enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., CAS 124391-76-0). However, it reduces hydrogen-bonding capacity relative to amino-substituted derivatives (e.g., CAS 1821794-05-1) .
- Synthetic Methods : The target compound and its analogues are synthesized via advanced techniques, including SFC chromatography for enantiomer separation and nickel-catalyzed cross-coupling for aromatic substitutions .
Biological Activity
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 253.27 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group and a fluorine atom at the 3-position, along with a benzyl ester at the carboxylate position. Its unique structure contributes to its potential interactions with various biological targets, making it valuable in drug discovery and development .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorine Atom : Utilizes fluorination reagents such as diethylaminosulfur trifluoride (DAST).
- Addition of the Hydroxymethyl Group : Conducted via hydroxymethylation using formaldehyde.
- Benzylation : Final step involves benzylation using benzyl bromide and a base like sodium hydride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with biological targets .
Biological Applications
This compound has demonstrated potential in various biological applications:
- Medicinal Chemistry : It serves as a building block in synthesizing pharmaceutical compounds targeting neurological disorders.
- Enzyme Inhibition Studies : The compound is utilized in studies involving enzyme inhibition due to its structural features.
- Receptor Binding Studies : Its unique combination of functional groups allows for exploration in receptor binding assays .
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : Preliminary data suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that similar compounds in this class may have neuroprotective properties, which could be beneficial for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl (S)-3-hydroxymethylpyrrolidine-1-carboxylate | Lacks fluorine; contains only hydroxymethyl group | Potentially different biological activity profile |
| Benzyl (R)-3-fluoropyrrolidine-1-carboxylate | Fluorinated at 3-position; different stereochemistry | May exhibit different pharmacokinetics |
| 4-Fluorophenyl (S)-pyrrolidine-1-carboxylate | Contains a phenyl group instead of a benzyl group | Different electronic properties affecting reactivity |
This table illustrates how structural variations can lead to different biological activities and synthetic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
